molecular formula C12H14ClN3O2 B1430541 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1461704-93-7

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B1430541
CAS No.: 1461704-93-7
M. Wt: 267.71 g/mol
InChI Key: PAFGFGQJUPDFDH-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C12H13N3O2·HCl It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives, including this compound, have been shown to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms in their structure . These interactions can affect the binding affinity and specificity of the compound towards target biomolecules, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been reported to exhibit antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and antiviral properties . These effects are mediated through the compound’s interaction with specific cellular targets, leading to alterations in cellular processes and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, oxadiazole derivatives have been shown to inhibit the activity of certain enzymes by forming stable complexes with them . This inhibition can result in the modulation of biochemical pathways and cellular processes, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that oxadiazole derivatives are relatively stable under normal laboratory conditions . The compound’s effects on cellular function may change over time, depending on factors such as concentration, exposure duration, and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity or disruption of normal cellular processes. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may result in the formation of active or inactive metabolites, which can further influence its biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . Studying the transport mechanisms is essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with cellular targets and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and solvents like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole derivatives .

Scientific Research Applications

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its combination of the oxadiazole and morpholine ring structures. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. For example, the presence of the oxadiazole ring enhances its potential as an antimicrobial and anticancer agent, while the morpholine ring contributes to its solubility and stability .

Properties

IUPAC Name

3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFGFGQJUPDFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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